molecular formula C19H17N3O2 B10984238 N-(1H-indol-4-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide

N-(1H-indol-4-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B10984238
M. Wt: 319.4 g/mol
InChI Key: OEMCYDNPXOUMJM-UHFFFAOYSA-N
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Description

N-(1H-Indol-4-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a bis-indole acetamide derivative characterized by two indole moieties: one substituted at position 4 via the acetamide nitrogen and the other at position 1 with a 5-methoxy group. The methoxy group at position 5 likely enhances lipophilicity and influences electronic properties, while the indole-4-yl acetamide linker provides a scaffold for functionalization .

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

N-(1H-indol-4-yl)-2-(5-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C19H17N3O2/c1-24-14-5-6-18-13(11-14)8-10-22(18)12-19(23)21-17-4-2-3-16-15(17)7-9-20-16/h2-11,20H,12H2,1H3,(H,21,23)

InChI Key

OEMCYDNPXOUMJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves the reaction of 1H-indole-4-carboxylic acid with 5-methoxy-1H-indole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole rings, facilitated by reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups onto the indole rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate biological pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(1H-indol-4-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide with key analogs, focusing on structural variations, synthetic yields, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Compound Name (Reference) Substituents/Modifications Molecular Formula Melting Point (°C) Yield (%) Key Features
Target Compound 1H-Indol-4-yl; 5-methoxy-1H-indol-1-yl C₁₉H₁₆N₃O₂ N/A N/A Bis-indole scaffold; methoxy group
10j () 3-Chloro-4-fluorophenyl; 4-chlorobenzoyl C₂₅H₁₈Cl₂FNO₃ 192–194 8 Halogenated substituents; Bcl-2/Mcl-1 inhibition
10k () Naphthalen-1-yl; 4-chlorobenzoyl C₂₉H₂₂ClNO₃ 175–176 6 Bulky aromatic side chain
5a–y () Adamantan-1-yl; variable N-substituents C₂₄H₂₉N₃O₂ (e.g.) 153–154 (e.g.) 17 (e.g.) Adamantane group; enhanced metabolic stability
33 () 5-Chlorothiophen-2-ylsulfonyl C₂₁H₁₅Cl₂N₂O₅S₂ N/A 39 Sulfonamide linker; potential solubility enhancement
Compound 5 () 5-Mercapto-4-phenyl-1,2,4-triazole C₂₁H₂₀N₅O₂S 205–208 65.69 Thiol-triazole hybrid; antioxidant activity
2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide () 5-Nitroindole; (R)-1-phenylethyl C₁₈H₁₅N₃O₄ N/A N/A Nitro group; stereospecific activity

Key Structural and Functional Differences

Substituent Effects on Bioactivity :

  • Halogenation (e.g., 10j , 10k ): Chloro and fluoro groups in enhance anticancer activity by increasing electrophilicity and target binding affinity .
  • Adamantane (): Bulky adamantane substituents improve metabolic stability and membrane permeability, critical for CNS-targeting agents .
  • Sulfonamide vs. Acetamide ( vs. Target): Sulfonamide derivatives (e.g., 33 ) exhibit higher solubility due to hydrogen-bonding capacity, whereas acetamide-linked compounds may prioritize lipophilicity .

Electronic and Steric Modifications: Methoxy vs. Nitro Groups (Target vs. Heterocyclic Additions (): Triazole and thiadiazole moieties (e.g., 5, 6) introduce hydrogen-bonding sites and modulate antioxidant properties .

Synthetic Challenges :

  • Lower yields in halogenated analogs (e.g., 10j : 8%) reflect steric hindrance during coupling reactions, whereas adamantane derivatives (e.g., 5a–y ) achieve higher yields (up to 17%) via optimized Li-based synthesis .

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